FDL169 is a novel, orally bioavailable small molecule investigated as a potential therapeutic agent for cystic fibrosis (CF) [, , ]. It belongs to the class of compounds known as CFTR correctors [, , ]. These correctors aim to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with CF [, ]. Specifically, FDL169 targets the most common CFTR mutation, F508del, which leads to misfolding and premature degradation of the CFTR protein [, , ].
FDL169 acts as a corrector of the F508del-CFTR protein [, ]. While the precise mechanism remains under investigation, it is hypothesized to improve the protein's folding, trafficking, and stability at the cell surface, thereby increasing functional CFTR channels [, , ]. Studies suggest that combining FDL169 with another corrector, FDL176, might further enhance its efficacy [].
The primary scientific application of FDL169 lies in its potential as a therapeutic for cystic fibrosis [, , , , , ]. It has been investigated in preclinical and clinical studies for its ability to improve CFTR function in cells with the F508del mutation [, ].
Cystic Fibrosis Treatment: FDL169 aims to address the underlying cause of CF by targeting the defective CFTR protein [, ]. Studies have explored its use as monotherapy and in combination with other CFTR modulators, such as potentiators, to enhance CFTR function [, , ].
In Vitro Studies: Research has demonstrated the in vitro efficacy of FDL169 in correcting F508del-CFTR, leading to increased CFTR activity [, ].
Clinical Trials: FDL169 has been evaluated in early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in individuals with CF [, , ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: